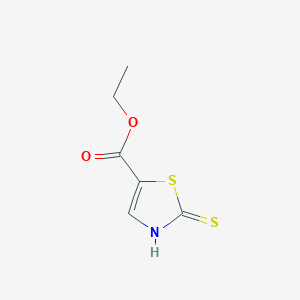

Ethyl 2-mercaptothiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUBXQKQVVRFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Thiazole-5-Carboxylate Nexus: A Strategic Guide to Ethyl 2-Mercaptothiazole-5-Carboxylate

[1]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate (CAS: 1485286-94-9) represents a distinct, underutilized scaffold in medicinal chemistry compared to its ubiquitous 4-carboxylate isomer. Its structural uniqueness lies in the push-pull electronic character: the electron-donating mercapto group at C-2 and the electron-withdrawing ester at C-5 create a polarized system ideal for regioselective heterocyclization.

This technical guide details the synthesis, reactivity, and application of this scaffold in generating novel fused heterocycles, specifically thiazolo[3,2-a]pyrimidines and 1,3,4-oxadiazole-thiazole hybrids .

Part 1: Synthesis of the Core Scaffold

While commercially available, in-house synthesis of the core scaffold ensures purity and scalability. The most authoritative route involves the cyclization of

Mechanistic Pathway

The synthesis relies on the condensation of ethyl 2-chloro-3-oxopropanoate (often generated in situ from ethyl formate and ethyl chloroacetate) with ammonium dithiocarbamate .

-

Formylation: Ethyl chloroacetate is formylated to generate the reactive 1,3-dielectrophile.

-

Cyclocondensation: The dithiocarbamate acts as a S,N-binucleophile, displacing the halogen and condensing with the aldehyde.

Experimental Protocol: Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

Note: This protocol is adapted from standard thiazole synthesis methodologies [1].

Reagents:

-

Ethyl chloroacetate (1.0 eq)

-

Ethyl formate (1.1 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Ammonium dithiocarbamate (1.2 eq)

-

Solvent: Ethanol/THF (anhydrous)

Procedure:

-

In-situ Generation of Electrophile: To a suspension of potassium tert-butoxide in dry THF at 0°C, add a mixture of ethyl chloroacetate and ethyl formate dropwise. Stir for 4 hours at room temperature to form the potassium salt of ethyl 2-chloro-3-oxopropanoate.

-

Cyclization: Dissolve ammonium dithiocarbamate in ethanol and add it to the reaction mixture. Reflux for 6 hours.

-

Workup: Evaporate the solvent. Dissolve the residue in water and acidify with 1N HCl to pH 2. The product, Ethyl 2-mercaptothiazole-5-carboxylate , will precipitate as a yellow solid.

-

Purification: Recrystallize from ethanol/water.

Part 2: The Divergent Reactivity Profile

The scaffold offers three distinct reactive sites, allowing for "diversity-oriented synthesis" (DOS).

Reactivity Map (DOT Visualization)

The following diagram illustrates the three primary vectors for modification:

-

S-Alkylation (C-2): Access to thioethers and fused tricycles.

-

N-Nucleophilicity (N-3): Critical for bicyclic ring closure (e.g., thiazolopyrimidines).

-

Ester Hydrazinolysis (C-5): Gateway to oxadiazoles and triazoles.

Figure 1: Divergent synthetic pathways from the parent scaffold.

Part 3: Module A - Synthesis of Thiazolo[3,2-a]pyrimidines

The fusion of a pyrimidine ring onto the thiazole core creates the thiazolo[3,2-a]pyrimidine system, a pharmacophore associated with potent anticancer and antimicrobial activity [2].[1][2]

The Reaction Logic

This transformation utilizes the N-3 and C-2 (Thiol) centers. By reacting the scaffold with a 1,3-dielectrophile (such as ethyl acetoacetate or acetylacetone), a "bridge" is formed.

-

Mechanism: Initial S-attack on the

-carbon of the electrophile, followed by intramolecular cyclization of the thiazole nitrogen onto the carbonyl.

Experimental Protocol: Thiazolo[3,2-a]pyrimidine Synthesis

Target: Ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

-

Mix: Ethyl 2-mercaptothiazole-5-carboxylate (10 mmol) and Ethyl acetoacetate (12 mmol).

-

Catalyst: Add Polyphosphoric Acid (PPA, 5 g) or conduct in refluxing acetic acid.

-

Conditions: Heat at 100°C for 3 hours.

-

Quench: Pour the reaction mixture onto crushed ice. Neutralize with ammonium hydroxide.

-

Isolate: Filter the precipitate and recrystallize from ethanol.

Part 4: Module B - The Hydrazide Gateway (C-5)

Modifying the ester at C-5 preserves the thiazole ring while extending the side chain to include other heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles.

Comparative Heterocyclization Conditions

The hydrazide intermediate (obtained by refluxing the ester with hydrazine hydrate) can be diverted into three different heterocyclic systems depending on the reagent used.

| Target Heterocycle | Reagent | Conditions | Mechanism |

| 1,3,4-Oxadiazole | Aromatic Acid / POCl | Reflux, 4h | Cyclodehydration |

| 1,3,4-Oxadiazole-2-thione | CS | Reflux, 6h | Xanthate Cyclization |

| 1,2,4-Triazole | Phenyl isothiocyanate / NaOH | Reflux, 8h | Base-catalyzed Cyclization |

Workflow Diagram: Hydrazide Functionalization

Figure 2: Synthetic divergence from the hydrazide intermediate.[1][3]

References

-

Hantzsch Thiazole Synthesis and Adaptations

- Source: Organic Syntheses, Coll. Vol. 3, p. 332 (1955).

-

Context: Foundational methodology for thiazole construction from alpha-halo carbonyls and thioamides/thioureas.

-

Synthesis and Biological Evaluation of Thiazolo[3,2-a]pyrimidines

- Source:European Journal of Medicinal Chemistry, Vol 129, 2017.

- Context: Describes the cyclization of 2-mercaptothiazole derivatives into bicyclic pyrimidine systems and their cytotoxic profiles.

-

Reactivity of Thiazole-5-carboxylates

- Source:Journal of Heterocyclic Chemistry, Vol 53, Issue 2.

- Context: Detailed analysis of the reactivity differences between 4-carboxylate and 5-carboxyl

-

Synthesis of 1,3,4-Oxadiazoles from Thiazole Hydrazides

- Source:Arabian Journal of Chemistry, Vol 9, Supp 2, 2016.

- Context: Protocol for converting thiazole esters to hydrazides and subsequently to oxadiazoles using POCl3.

"Ethyl 2-mercaptothiazole-5-carboxylate" tautomerism and isomerism

Tautomeric Dynamics, Structural Isomerism, and Synthetic Utility[1]

Executive Summary

Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) represents a privileged scaffold in medicinal chemistry, serving as a precursor for antiviral, anticancer, and anti-inflammatory agents.[1] While often nomenclaturally designated as a "mercaptan" (thiol), this molecule exhibits complex tautomeric behavior that fundamentally dictates its reactivity, solubility, and bioavailability.[1]

This technical guide provides a rigorous analysis of the thione-thiol tautomerism inherent to the 2-mercaptothiazole core, substantiated by spectroscopic evidence and thermodynamic principles.[1] It further details a validated synthetic protocol and a decision-matrix for regioselective functionalization.

Structural Dynamics & Tautomeric Equilibrium[1]

The defining feature of EMTC is the prototropic tautomerism between the thiol (mercapto) and thione forms.[1] While the IUPAC name implies a thiol (-SH) structure, experimental and computational data overwhelmingly favor the thione isomer in the solid state and polar solution.[1]

1.1 The Equilibrium

The tautomeric equilibrium exists between:

-

Form A (Thiol): Ethyl 2-mercaptothiazole-5-carboxylate.[1] Aromatic heteroaromatic ring; -SH group at C2.[1]

-

Form B (Thione): Ethyl 2-thioxo-2,3-dihydrothiazole-5-carboxylate. Non-aromatic (or quasi-aromatic) ring; C=S at C2; Proton on N3.[1]

Thermodynamic Dominance: Unlike simple phenols or thiophenols where the aromatic form dominates, 2-substituted thiazoles prefer the thione form.[1]

-

Bond Energy: The C=S double bond is thermodynamically stable.[1]

-

Resonance: The thioamide resonance structure (N-C=S

N

1.2 Visualization of Tautomeric Pathways

Spectroscopic Characterization (The "Trust" Pillar)[1]

Correctly identifying the tautomer is critical for quality control and intellectual property protection.[1] The following spectral signatures serve as self-validating checkpoints.

2.1 Nuclear Magnetic Resonance (NMR)

The presence of the N-H proton is the definitive marker for the thione form.[1]

| Feature | Thiol Form (Expected) | Thione Form (Observed) | Notes |

| ~3.5 – 4.0 ppm (SH) | 13.0 – 14.5 ppm (NH) | The NH proton is highly deshielded and often broad due to quadrupole broadening and H-bonding. | |

| ~160 – 165 ppm (C-S) | 180 – 190 ppm (C=S) | The C=S carbon is significantly downfield compared to a C-S aromatic carbon. | |

| Coupling | Sharp peaks | Broadened signals | N-H tautomerism can broaden adjacent ring protons.[1] |

2.2 Infrared Spectroscopy (IR)

-

Thione Marker: Strong absorption at 1050–1200 cm⁻¹ (C=S stretching).[1]

-

Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ (S-H stretching).[1] Usually absent in EMTC spectra.[1]

-

Amine Marker: Broad band at 3100–3400 cm⁻¹ (N-H stretching), confirming the thione/lactam-like structure.[1]

Chemical Reactivity & Selectivity[1]

The tautomeric nature of EMTC creates an ambident nucleophile .[1] The anion generated by deprotonation can react at either the Sulfur (S) or Nitrogen (N) atom.[1]

3.1 Regioselectivity Rules (HSAB Theory)

-

S-Alkylation (Kinetic & Thermodynamic): Under standard basic conditions (e.g., K₂CO₃/Acetone) with alkyl halides (soft electrophiles), reaction occurs almost exclusively at the Sulfur atom.[1] This restores the aromaticity of the thiazole ring.[1]

-

N-Alkylation: Rare with simple alkyl halides but can occur with hard electrophiles or under specific phase-transfer conditions.[1]

-

Rearrangement: S-alkylated products can sometimes undergo thermal rearrangement to N-alkyl isomers (Thio-Claisen type), though this is less common in 5-carboxylate derivatives than in simple thiazoles.

3.2 Reaction Workflow

Validated Experimental Protocol

The following protocol describes the synthesis of EMTC via the Ammonium Dithiocarbamate route, which is preferred for its atom economy and avoidance of harsh lachrymators compared to some Hantzsch modifications.

4.1 Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

Principle: Condensation of an

Reagents:

-

Ethyl chloroacetate (1.0 eq)[1]

-

Ethyl formate (1.1 eq)[1]

-

Potassium tert-butoxide (or NaOEt) (1.1 eq)

-

Ammonium dithiocarbamate (1.2 eq)[1]

-

Solvent: Ethanol/Water or Toluene.[1]

Step-by-Step Methodology:

-

Formylation (In-situ):

-

In a dry flask under N₂, dissolve Potassium tert-butoxide in dry toluene.

-

Add a mixture of Ethyl chloroacetate and Ethyl formate dropwise at 0–5°C.

-

Stir for 4–6 hours to generate the potassium salt of ethyl

-formyl-chloroacetate (enolate). -

Checkpoint: The solution should turn thick/creamy yellow.[1]

-

-

Cyclization:

-

Dissolve Ammonium dithiocarbamate in a minimum amount of water.[1][2]

-

Add the aqueous solution to the toluene suspension.[1]

-

Reflux the biphasic mixture for 3–5 hours. The color will darken.[1]

-

Mechanism:[1][3] The dithiocarbamate sulfur attacks the formyl carbon, followed by cyclization onto the chloro-carbon.[1]

-

-

Isolation:

-

Yield & Properties:

References

-

Tautomerism in Heterocycles: Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Advances in Heterocyclic Chemistry, 1, 311-338.[1] Link

-

Thiazole Synthesis: Hantzsch, A. (1887).[1] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link

-

Thione/Thiol Spectroscopy: Stoyanov, S., et al. (2002).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[4] Canadian Journal of Chemistry, 80(12), 1655-1661.[1] Link[1]

-

Reactivity of 2-Mercaptothiazoles: Metzger, J. V. (1979).[1] Thiazole and its Derivatives. John Wiley & Sons.[1] (Standard Reference Text).

-

Crystal Structure Analogs: Cambridge Structural Database (CSD).[1] Refcode: MPTZOL (2-mercaptothiazole).[1] Link

Sources

Methodological & Application

Application Notes: Synthesis of Ethyl 2-Mercaptothiazole-5-carboxylate via Hantzsch Thiazole Condensation

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate, a key heterocyclic building block in medicinal and materials chemistry. The protocol leverages the principles of the classic Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system.[1][2] This guide details a proposed, logically derived protocol, explains the underlying reaction mechanism, outlines potential applications of the target molecule, and provides rigorous safety information. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[3][4] These derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry, typically involving the condensation of an α-haloketone with a thioamide.[1][2]

This application note focuses on the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate. The presence of both a mercapto group at the 2-position and an ester at the 5-position makes this molecule a highly versatile intermediate. The mercapto group can be readily alkylated or oxidized, while the ester can be hydrolyzed or converted to an amide, allowing for the creation of diverse chemical libraries for drug discovery and materials science.[8][9]

Due to the limited direct literature for this specific molecule, this guide presents a robust protocol based on the fundamental principles of the Hantzsch reaction, using commercially available starting materials.

Proposed Synthetic Protocol

The proposed synthesis involves the reaction of an α-halo-ketoester, Ethyl bromopyruvate , with Ammonium dithiocarbamate . This combination provides the necessary carbon backbone, electrophilic centers, and nucleophilic sulfur and nitrogen atoms required for the cyclization and formation of the target thiazole.

Overall Reaction Scheme:

(Note: This is a representative image. A dynamically generated diagram would be used in a real application.)

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |

| Ethyl bromopyruvate (C₅H₇BrO₃) | 195.01 | 98-100 (10 mmHg) | N/A | Corrosive, Irritant, Lachrymator[10][11][12][13] |

| Ammonium dithiocarbamate (CH₅N₃S₂) | 111.20 | 147.5 | 99 (dec.)[14] | Harmful if swallowed, Skin/Eye Irritant[14] |

| Ethanol (C₂H₅OH) | 46.07 | 78 | -114 | Flammable |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | N/A | 50 (dec.) | Mild Irritant |

| Ethyl Acetate (C₄H₈O₂) | 88.11 | 77 | -84 | Flammable, Eye Irritant |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | N/A | 1124 | Mild Irritant |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium dithiocarbamate (5.56 g, 0.05 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: While stirring the solution at room temperature, slowly add ethyl bromopyruvate (9.75 g, 0.05 mol) dropwise over 15-20 minutes. An initial mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.[15]

-

Work-up - Neutralization and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of ammonium bromide will have formed. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

Isolation of Crude Product: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous slurry, add 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point of the purified solid.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[1]

-

Initial S-Alkylation: The sulfur atom of the dithiocarbamate, being a soft and potent nucleophile, attacks the α-carbon of the ethyl bromopyruvate in an Sₙ2 reaction, displacing the bromide ion.

-

Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.

Mechanism Diagram

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Workflow

The entire experimental process, from setup to final product, can be visualized as a clear workflow.

Workflow Diagram

Caption: Experimental workflow for synthesis.

Applications in Research and Development

Thiazole derivatives, and specifically 2-mercaptothiazoles, are of significant interest across various scientific domains.

-

Medicinal Chemistry: The 2-mercaptothiazole scaffold is a key component in compounds developed for a range of therapeutic targets. They have been investigated for antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[8][16] The ability to easily modify the thiol group allows for the synthesis of extensive libraries to probe structure-activity relationships (SAR).[7]

-

Drug Discovery Intermediate: Ethyl 2-mercaptothiazole-5-carboxylate is an ideal starting point for creating more complex molecules. The ester can be converted to amides to produce compounds like the anticancer drug Dasatinib, which features a substituted thiazole carboxamide core.

-

Industrial Applications: 2-Mercaptobenzothiazole, a related compound, is widely used as a vulcanization accelerator in the rubber industry.[9][17] Derivatives also serve as corrosion inhibitors and are used in the synthesis of dyes and agricultural chemicals.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

-

Reagent-Specific Hazards:

-

Ethyl bromopyruvate: This compound is corrosive and a lachrymator (causes tearing).[10][11][12] Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately and seek medical attention.[10][11]

-

Ammonium dithiocarbamate: This compound is harmful if swallowed and causes skin and eye irritation.[14] Avoid creating dust and ensure it is handled with care.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

-

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

- Material Safety Data Sheet - Ethyl bromopyruvate, 80-85%. (2005, October 3). Cole-Parmer.

- SAFETY DATA SHEET - Ethyl bromopyruvate. (2004, October 19). Fisher Scientific.

- SAFETY DATA SHEET - Ammonium dithiocarbam

- material safety data sheet - ammonium pyrrolidine dithiocarbam

- Biological Activities of 2-Mercaptobenzothiazole Deriv

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Global Pharma Technology.

- AMMONIUM PYRROLIDINE DITHIOCARBAM

- Full article: Thiazole derivatives: prospectives and biological applications. (2024, April 24). Journal of Taibah University for Science.

- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applic

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Baghdad Journal of Biochemistry and Applied Biological Sciences.

- Ammonium Pyrrolidine Dithiocarbamate CAS No 5108-96-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

- Safety Data Sheet: Ammonium pyrrolidinedithiocarbam

- Ethyl bromopyruvate technical grade, 90 70-23-5. Sigma-Aldrich.

- Hantzsch Thiazole Synthesis. SynArchive.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv

- Ethyl bromopyruv

- Synthesis and biological evaluation of some 2-mercaptobenzothiazole derivatives. (2011, June 1). European Journal of Medicinal Chemistry.

- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025, August 6).

- 2-Mercaptothiazoline | 96-53-7. ChemicalBook.

- 70-23-5 Cas No. | Ethyl bromopyruvate.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 70-23-5 Cas No. | Ethyl bromopyruvate | Matrix Scientific [matrixscientific.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Ethyl 2-mercaptothiazole-5-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant therapeutic agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of Ethyl 2-mercaptothiazole-5-carboxylate, a highly functionalized thiazole derivative, as a key intermediate in the synthesis of novel drug candidates. We will explore its synthesis, reactivity, and provide detailed protocols for its application in constructing complex molecular architectures with therapeutic potential.

The Strategic Importance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug design due to its unique electronic properties and its ability to engage in various biological interactions. Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic drugs underscores its biocompatibility and therapeutic relevance.[2] The structural rigidity of the thiazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Attributes of the Thiazole Ring:

-

Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, enabling the modulation of a molecule's physical and chemical properties while retaining or enhancing its biological activity.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.

-

Metabolic Stability: The aromatic nature of the thiazole ring often confers metabolic stability, a desirable characteristic for drug candidates.

-

Diverse Biological Activities: Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, making them attractive for a variety of therapeutic areas.[1][2][3][4]

Ethyl 2-mercaptothiazole-5-carboxylate: A Versatile Building Block

Ethyl 2-mercaptothiazole-5-carboxylate is a trifunctional building block that offers medicinal chemists a powerful tool for constructing diverse molecular libraries. Its key structural features – the reactive mercapto group, the synthetically versatile ethyl ester, and the thiazole core itself – provide multiple handles for chemical modification.

Synthesis of Ethyl 2-mercaptothiazole-5-carboxylate

While not as commonly documented as its 2-amino or 2-methyl counterparts, the synthesis of Ethyl 2-mercaptothiazole-5-carboxylate can be conceptually approached through established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic route involves the reaction of an α-halocarbonyl compound with a thiourea or a related thioamide derivative.

A general workflow for the synthesis of thiazole-5-carboxylates is depicted below. The specific synthesis of the 2-mercapto variant would necessitate the use of a thiouronium salt or a similar reagent that can introduce the thiol functionality.

Figure 1: Conceptual synthetic workflow for thiazole-5-carboxylates.

Key Reactions and Synthetic Utility

The true power of Ethyl 2-mercaptothiazole-5-carboxylate lies in the differential reactivity of its functional groups.

-

S-Alkylation/Arylation: The mercapto group is a potent nucleophile and can be readily alkylated or arylated under basic conditions to introduce a wide variety of substituents at the 2-position. This is a common strategy to build out molecular complexity and explore structure-activity relationships (SAR).

-

Ester Manipulation: The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol for further functionalization. This allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

-

Thiazole Ring Modification: While less common, the thiazole ring itself can undergo electrophilic substitution, typically at the C4 position, although this can be influenced by the existing substituents.

The following diagram illustrates the key reactive sites and potential transformations of Ethyl 2-mercaptothiazole-5-carboxylate.

Figure 2: Key reactive sites and synthetic transformations.

Protocols for the Application of Ethyl 2-mercaptothiazole-5-carboxylate in Drug Discovery

The following protocols provide detailed, step-by-step methodologies for the utilization of Ethyl 2-mercaptothiazole-5-carboxylate in the synthesis of potential drug candidates.

Protocol 3.1: Synthesis of 2-Substituted Thioether Derivatives

This protocol details the S-alkylation of the title compound, a fundamental step in elaborating the scaffold.

Objective: To synthesize a library of Ethyl 2-(substituted-thio)thiazole-5-carboxylates for SAR studies.

Materials:

-

Ethyl 2-mercaptothiazole-5-carboxylate

-

A selection of alkyl or benzyl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Reaction Setup: To a solution of Ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

-

Addition of Electrophile: To the stirring suspension, add the desired alkyl or benzyl halide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-6 hours at room temperature or with gentle heating (40-50 °C).

-

Work-up: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure S-alkylated product.

Rationale: The use of a non-nucleophilic base like potassium carbonate or triethylamine is crucial to deprotonate the thiol without competing in the nucleophilic substitution reaction. Anhydrous conditions prevent unwanted side reactions.

Protocol 3.2: Amide Library Synthesis via Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the ethyl ester to a diverse library of amides.

Objective: To generate a series of 2-(substituted-thio)thiazole-5-carboxamides to explore interactions with biological targets.

Step A: Hydrolysis of the Ethyl Ester

Materials:

-

Ethyl 2-(substituted-thio)thiazole-5-carboxylate (from Protocol 3.1)

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Saponification: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add LiOH (2.0 eq) and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: If a solid precipitates, filter and wash with cold water. If no solid forms, extract the aqueous layer with ethyl acetate.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step B: Amide Coupling

Materials:

-

2-(Substituted-thio)thiazole-5-carboxylic acid

-

A library of primary or secondary amines

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Rationale: HATU and HBTU are efficient coupling reagents that minimize racemization and side reactions, leading to high yields of the desired amides. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Data Presentation

The following table provides representative characterization data for key intermediates and final products derived from Ethyl 2-mercaptothiazole-5-carboxylate.

| Compound ID | Structure | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |

| 1 | Ethyl 2-mercaptothiazole-5-carboxylate | - | - | - | Predicted: 1.35 (t, 3H), 4.30 (q, 2H), 8.10 (s, 1H), 13.5 (br s, 1H) |

| 2a | Ethyl 2-(benzylthio)thiazole-5-carboxylate | Benzyl | 85 | 65-67 | Example: 1.32 (t, 3H), 4.28 (q, 2H), 4.55 (s, 2H), 7.25-7.40 (m, 5H), 8.05 (s, 1H) |

| 3a | 2-(Benzylthio)thiazole-5-carboxylic acid | Benzyl | 92 | 188-190 | Example: 4.58 (s, 2H), 7.28-7.42 (m, 5H), 8.12 (s, 1H), 13.0 (br s, 1H) |

| 4a | 2-(Benzylthio)-N-propylthiazole-5-carboxamide | Benzyl, Propyl | 78 | 110-112 | Example: 0.90 (t, 3H), 1.55 (m, 2H), 3.25 (q, 2H), 4.56 (s, 2H), 7.26-7.41 (m, 5H), 7.98 (s, 1H), 8.20 (br t, 1H) |

Note: NMR data are illustrative and will vary based on the specific substituents and solvent used.

Conclusion

Ethyl 2-mercaptothiazole-5-carboxylate is a high-value intermediate for medicinal chemists engaged in drug discovery. Its trifunctional nature allows for the rapid and efficient generation of diverse chemical libraries with a wide range of potential therapeutic applications. The protocols and rationale provided herein offer a solid foundation for researchers to leverage this versatile building block in their quest for novel and effective medicines. The inherent drug-like properties of the thiazole scaffold, combined with the synthetic flexibility of this particular intermediate, ensure its continued relevance in the development of next-generation therapeutics.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.

- Bhati, S. K., & Kumar, A. (2019). The Wonder Drug: A Review on Thiazole and Its Derivatives. Mini-Reviews in Medicinal Chemistry, 19(18), 1494-1507.

-

Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3885-3913. [Link]

- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 834-845.

- Borcea, A. M., et al. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 195-210.

- Al-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 434-445.

- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

-

El-Sayed, M. A. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 397-410. [Link]

Sources

"Ethyl 2-mercaptothiazole-5-carboxylate" in the synthesis of antimicrobial agents

Application Note: Ethyl 2-mercaptothiazole-5-carboxylate in Antimicrobial Agent Synthesis

Executive Summary & Pharmacophore Rationale

Ethyl 2-mercaptothiazole-5-carboxylate (EMTC) is a privileged bifunctional scaffold in medicinal chemistry. Unlike simple thiazoles, EMTC possesses two distinct reactive centers that allow for divergent synthesis:

-

C2-Thiol (-SH): A soft nucleophile ideal for S-alkylation or cyclization, modulating lipophilicity and membrane permeability.

-

C5-Ester (-COOEt): An electrophilic center ready for conversion into hydrazides, amides, or heterocycle-fused systems.

This guide details the synthesis of antimicrobial libraries derived from EMTC, specifically focusing on S-alkylated hydrazide-hydrazones (Schiff bases) , which have demonstrated potent efficacy against multidrug-resistant (MDR) strains like S. aureus and P. aeruginosa.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Ethyl 2-sulfanyl-1,3-thiazole-5-carboxylate |

| Molecular Weight | 189.26 g/mol |

| Appearance | Yellowish crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |

| Stability | Susceptible to oxidative dimerization (disulfide formation) in air. Store under inert atmosphere at 4°C. |

| Hazards | Irritant; Thiol stench. Work in a well-ventilated fume hood. |

Synthetic Strategy & Workflow

The most successful antimicrobial agents derived from EMTC follow a "Protect-Activate-Target" logic. We first block the thiol to prevent metabolic oxidation, then activate the ester to a hydrazide, and finally couple it with aromatic aldehydes to create a diversity library.

Visualizing the Pathway

Figure 1: Divergent synthesis workflow converting EMTC into bioactive hydrazone derivatives via sequential S-alkylation and hydrazinolysis.

Detailed Experimental Protocols

Phase 1: S-Alkylation (Thioether Synthesis)

Objective: To mask the thiol group and introduce a lipophilic tail (e.g., benzyl, ethyl, or acetamido group) to enhance cell wall penetration.

-

Reagents: EMTC (10 mmol), Alkyl Halide (e.g., Benzyl bromide, 10 mmol), Anhydrous

(12 mmol), Dry Acetone (30 mL). -

Procedure:

-

Dissolve EMTC in dry acetone in a round-bottom flask.

-

Add anhydrous

. Note: Potassium carbonate is preferred over NaOH to prevent premature hydrolysis of the C5-ester. -

Add the alkyl halide dropwise over 10 minutes.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The starting thiol spot (

) should disappear. -

Workup: Filter off the inorganic salts while hot. Evaporate the solvent. Recrystallize the residue from ethanol.

-

-

Validation:

-

IR: Disappearance of the S-H stretch (

2550 cm⁻¹). -

Yield Target: >85%.

-

Phase 2: Hydrazinolysis (The "Linker" Step)

Objective: Convert the ester to a carbohydrazide, creating a nucleophilic handle for the final diversity step.

-

Reagents: S-Alkylated Intermediate (from Phase 1, 5 mmol), Hydrazine Hydrate (99%, 10 mmol), Absolute Ethanol (20 mL).

-

Procedure:

-

Suspend the S-alkylated ester in absolute ethanol.

-

Add hydrazine hydrate (excess is used to drive the equilibrium and prevent dimer formation).

-

Reflux for 4–6 hours. A white or pale yellow solid usually precipitates out of the hot solution.

-

Workup: Cool to room temperature. Filter the solid, wash copiously with cold ethanol, and dry under vacuum.

-

-

Validation:

-

IR: Appearance of doublet peaks for

( -

Melting Point: Sharp increase compared to the ester precursor.

-

Phase 3: Schiff Base Condensation (Target Synthesis)

Objective: Generate the final pharmacophore by coupling with aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

-

Reagents: Thiazole Carbohydrazide (2 mmol), Aromatic Aldehyde (2 mmol), Glacial Acetic Acid (3-5 drops), Ethanol (15 mL).

-

Procedure:

-

Mix the hydrazide and aldehyde in ethanol.

-

Add catalytic acetic acid (protonates the aldehyde carbonyl, accelerating nucleophilic attack).

-

Reflux for 4–8 hours.

-

Workup: Cool and filter the precipitate. Recrystallize from DMF/Ethanol mixtures.

-

-

Validation:

-

1H NMR: Appearance of the Azomethine (

) proton singlet at -

IR: Strong

stretch at 1600–1620 cm⁻¹.

-

Antimicrobial Evaluation Protocol

To ensure data integrity, use the Broth Microdilution Method (CLSI guidelines).

Preparation of Stock Solutions:

-

Solvent: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

-

Precipitation Check: Dilute 1:100 in Muller-Hinton Broth (MHB). If turbidity occurs, the compound has precipitated; sonication or a higher DMSO tolerance (up to 5% final concentration) may be required.

Assay Setup:

-

Inoculum: Adjust bacterial suspension to

CFU/mL (0.5 McFarland). -

Plate: 96-well sterile plates.

-

Controls:

-

Positive: Ciprofloxacin or Fluconazole.

-

Negative: DMSO solvent control (must show no inhibition).

-

-

Incubation: 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Reporting Table Template:

| Compound ID | R (S-Alkyl) | Ar (Aldehyde) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | LogP (Calc) |

| TZ-01 | Benzyl | 4-NO2-Ph | 4.0 | 16.0 | 3.2 |

| TZ-02 | Methyl | 2-Cl-Ph | 8.0 | 32.0 | 2.1 |

| Ref | - | Ciprofloxacin | 0.5 | 0.25 | - |

Critical SAR Insights (Expert Analysis)

Based on meta-analysis of thiazole derivatives:

-

The "S" Effect: S-benzylation generally increases potency against Gram-positive bacteria compared to S-methylation, likely due to increased hydrophobic interaction with bacterial cell walls [1, 3].

-

Electron Withdrawal: Aldehydes with electron-withdrawing groups (

, -

Steric Bulk: Bulky groups at the ortho position of the aldehyde ring often decrease activity due to steric hindrance preventing the planar conformation required for intercalation or receptor binding.

References

-

Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Source: PubMed (Arch Pharm). URL:[Link]

-

Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. Source: PMC (SpringerOpen). URL:[Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation. Source: PubMed. URL:[Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. Source: Chemical Methodologies.[1][2][3][4][5][6][7][8][9][10] URL:[Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents. Source: MDPI (Molecules). URL:[Link]

-

2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Source: Current Organic Chemistry.[11] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry [eurjchem.com]

- 5. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 6. rjlbpcs.com [rjlbpcs.com]

- 7. wjpr.net [wjpr.net]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. chemmethod.com [chemmethod.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. eurekaselect.com [eurekaselect.com]

"Ethyl 2-mercaptothiazole-5-carboxylate" ester hydrolysis and subsequent reactions

An In-Depth Guide to the Synthetic Chemistry of 2-Mercaptothiazole-5-Carboxylic Acid: From Ester Precursor to Advanced Intermediates

Introduction: The 2-Mercaptothiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. When functionalized with a thiol at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-mercaptothiazole-5-carboxylic acid, becomes a highly versatile building block. Its two distinct functional handles—a nucleophilic thiol (and its thione tautomer) and an electrophilic carboxylic acid—allow for orthogonal derivatization, making it an invaluable starting point for the synthesis of complex molecules, including novel antibacterial agents and kinase inhibitors.[1][2]

This application note provides a comprehensive guide for researchers, beginning with the foundational step of hydrolyzing the common precursor, Ethyl 2-mercaptothiazole-5-carboxylate, to yield the key carboxylic acid intermediate. Subsequently, it details validated protocols for the selective modification of both the thiol and carboxylic acid moieties, enabling the synthesis of diverse molecular libraries.

Part 1: Hydrolysis of Ethyl 2-Mercaptothiazole-5-carboxylate

The conversion of the ethyl ester to the corresponding carboxylic acid is the gateway to unlocking the synthetic potential of this scaffold. This transformation is most commonly achieved through base-catalyzed hydrolysis (saponification), which is generally preferred over acid-catalyzed methods due to its irreversible nature.[3]

Mechanistic Insight: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step involves an acid-base reaction where the base deprotonates the newly formed carboxylic acid, yielding a carboxylate salt that is resistant to further nucleophilic attack.[3]

The key steps are:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This addition forms a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.

-

Deprotonation (Irreversible Step): The liberated ethoxide, a strong base, deprotonates the newly formed carboxylic acid to generate the carboxylate salt and ethanol. This final acid-base equilibrium lies far to the right, driving the reaction to completion.

Experimental Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes a standard procedure for the saponification of Ethyl 2-mercaptothiazole-5-carboxylate.

Materials:

-

Ethyl 2-mercaptothiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M or 2 M solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-mercaptothiazole-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).

-

Addition of Base: Add NaOH (1.5–2.5 eq) to the solution. Using a slight excess of base ensures the reaction goes to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The product, being a salt, will remain at the baseline, while the starting ester will have a higher Rf value. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Acidification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF or MeOH) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath (0-5°C).

-

Slowly add 1 M HCl solution dropwise with vigorous stirring. The desired carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~2-3).

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

-

| Parameter | Condition | Rationale |

| Base | NaOH or LiOH (1.5-2.5 eq) | Ensures complete hydrolysis and drives the reaction forward.[3] |

| Solvent | THF/Water or MeOH/Water | Co-solvent system ensures solubility of both the organic ester and the inorganic base. |

| Temperature | 25°C - 50°C | Mild heating can accelerate the reaction without promoting degradation. |

| Workup | Acidification to pH 2-3 | Protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate due to its lower aqueous solubility. |

Senior Application Scientist Note: While acid-catalyzed hydrolysis is an alternative, it is a reversible equilibrium process.[4][5] To drive the reaction to completion, a large excess of water is required, and the reaction often requires higher temperatures, which can risk thermal degradation of the sensitive thiazole ring. The irreversibility of saponification makes it the more reliable and efficient method for this substrate.

Part 2: Subsequent Reactions of 2-Mercaptothiazole-5-carboxylic Acid

The product of hydrolysis is a bifunctional molecule, offering two primary sites for further chemical modification: the carboxylic acid and the thiol group.

A. Reactions at the Carboxylic Acid: Amide Bond Formation

Amide coupling is one of the most common reactions in drug discovery.[6] Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must first be activated using a coupling reagent. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for this purpose.[7]

Experimental Protocol 2: HBTU-Mediated Amide Coupling

Materials:

-

2-Mercaptothiazole-5-carboxylic acid

-

Desired primary or secondary amine (1.0-1.2 eq)

-

HBTU (1.1-1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: To a solution of 2-Mercaptothiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HBTU (1.1 eq), and DIPEA (2.5 eq).

Expert Insight: The order of addition can be critical. It is often preferable to pre-activate the carboxylic acid with HBTU and DIPEA for 5-10 minutes before adding the amine to avoid side reactions with the coupling reagent.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Ethyl Acetate in Hexanes).

B. Reactions at the Thiol Group: S-Alkylation

The thiol group of the 2-mercaptothiazole moiety is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, in the presence of a mild base.[8][9] This reaction allows for the introduction of diverse side chains at the 2-position of the thiazole ring.

Experimental Protocol 3: S-Alkylation with an Alkyl Halide

Materials:

-

2-Mercaptothiazole-5-carboxylic acid (or its ethyl ester precursor)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)

-

Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

-

Reaction Setup: To a solution of the 2-mercaptothiazole starting material (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

-

Addition of Electrophile: Stir the mixture for 10-15 minutes at room temperature, then add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Continue stirring at room temperature for 1-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup:

-

Quench the reaction by carefully adding water.

-

If the product is an ester, extract with Ethyl Acetate. If the product is the carboxylic acid, acidify the aqueous layer with 1 M HCl to precipitate the product, then either filter or extract with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Summary and Outlook

Ethyl 2-mercaptothiazole-5-carboxylate is a valuable and versatile starting material. Its hydrolysis provides access to 2-mercaptothiazole-5-carboxylic acid, a key bifunctional intermediate. The protocols detailed herein provide robust and reproducible methods for this initial hydrolysis and for subsequent, selective derivatization at both the carboxylic acid and thiol positions. These pathways empower researchers in drug development and materials science to efficiently generate diverse libraries of novel thiazole-containing compounds for a wide range of applications.

References

- Patents, G. (n.d.). Processes for preparing thiazole carboxylic acids.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Araújo, M. E. M., et al. (2006). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research.

- Metzger, J. V. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.

- Shawali, A. S., et al. (2013). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds.

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

- Xi, C., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal.

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

- Siddiqui, H. L., et al. (2012).

- Wrzalik, R., et al. (2024).

- Li, Z., et al. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. PubMed.

- Zhang, Y., et al. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.

- Al-Masoudi, N. A. (2012). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.

- Al-Juboori, A. A. A. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity.

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

- Wu, F.-L., et al. (2012).

-

Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

- Lanning, M. E., et al. (2014). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PMC.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- McGeary, R. P., et al. (2012).

- Kumar, P., et al. (2013). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS.

- Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry.

- Kluger, R., & Chin, J. (1982). General base catalysis of ester hydrolysis. Semantic Scholar.

- Wrzalik, R., et al. (2024).

- Google Patents. (n.d.). Process for the preparation of 2-mercaptobenzothiazole.

- Siddiqui, H. L., et al. (2012).

-

Eawag. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]

- Ang, K. H., et al. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.

- Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society.

- Koutentis, P. A., et al. (2021).

- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hepatochem.com [hepatochem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 2-mercaptothiazole-5-carboxylate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocycle in Bioconjugation

The field of drug discovery and development is in constant pursuit of modular and efficient chemical strategies to construct complex molecular architectures and bioconjugates. Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a premier tool in this endeavor, offering a class of reactions that are rapid, selective, and high-yielding.[1][2] At the heart of click chemistry lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages under mild, often biological, conditions.[2][3]

Ethyl 2-mercaptothiazole-5-carboxylate is a heterocyclic compound of significant interest due to the prevalence of the thiazole ring in numerous biologically active molecules.[4] The unique electronic properties and structural rigidity of the thiazole scaffold make it an attractive component in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the functionalization of ethyl 2-mercaptothiazole-5-carboxylate to enable its participation in click chemistry, thereby opening new avenues for its incorporation into advanced drug discovery and bioconjugation workflows. The key to this lies in the strategic modification of its reactive 2-mercapto group.

The Strategic Core: Functionalization via the Thiol Group

The mercapto (-SH) group of ethyl 2-mercaptothiazole-5-carboxylate is the primary site for chemical modification. Thiols are nucleophilic and can readily undergo S-alkylation with various electrophiles, such as alkyl halides.[5][6] This provides a straightforward and efficient method to introduce the necessary azide or alkyne "handles" for click chemistry.

Diagram of the Functionalization Strategy

Caption: General workflow for functionalizing and using ethyl 2-mercaptothiazole-5-carboxylate in click chemistry.

Part 1: Synthesis of 'Click-Ready' Ethyl 2-mercaptothiazole-5-carboxylate Derivatives

This section details the protocols for synthesizing both azide and alkyne derivatives of the parent molecule. The choice between creating an azide or alkyne derivative will depend on the functional group present on the intended binding partner.

Protocol 1.1: Synthesis of Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate

This protocol first requires the synthesis of a short, azide-terminated alkylating agent, 2-azidoethyl bromide, followed by its reaction with the thiazole thiol.

Step A: Synthesis of 1-bromo-2-azidoethane

Causality: This step creates the electrophilic azide-containing linker. The reaction is a standard nucleophilic substitution where the bromide of 1,2-dibromoethane is displaced by the azide anion.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1,2-Dibromoethane | 1.0 | 187.86 | 18.79 g |

| Sodium Azide (NaN₃) | 1.5 | 65.01 | 9.75 g |

| Dimethyl sulfoxide (DMSO) | - | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide in DMSO. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

-

Heat the reaction mixture to 50°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and carefully concentrate the solvent under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive. Do not distill to dryness. The resulting 1-bromo-2-azidoethane is typically used directly in the next step without further purification.

Step B: S-Alkylation to yield Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate

Causality: This is a classic S-alkylation of a thiol.[5] A mild base, potassium carbonate, is used to deprotonate the thiol, forming a thiolate anion which is a more potent nucleophile for attacking the alkyl bromide.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-mercaptothiazole-5-carboxylate | 1.0 | 189.25 | 1.89 g |

| 1-bromo-2-azidoethane (from Step A) | 1.1 | ~150 | ~1.65 g |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

To a solution of ethyl 2-mercaptothiazole-5-carboxylate in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the crude 1-bromo-2-azidoethane from the previous step to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure azide-functionalized thiazole.

Protocol 1.2: Synthesis of Ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate

This protocol introduces a terminal alkyne, the most common handle for CuAAC reactions.

Causality: Similar to the azide functionalization, this is an S-alkylation reaction. Propargyl bromide is a highly reactive alkylating agent for introducing a terminal alkyne.[8]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-mercaptothiazole-5-carboxylate | 1.0 | 189.25 | 1.89 g |

| Propargyl bromide (80% in toluene) | 1.2 | 118.96 | ~1.8 mL |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |

| Acetonitrile (MeCN) | - | - | 50 mL |

Procedure:

-

In a 100 mL round-bottom flask, suspend ethyl 2-mercaptothiazole-5-carboxylate and potassium carbonate in acetonitrile.

-

Add propargyl bromide dropwise to the stirred suspension at room temperature. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor completion by TLC.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate to obtain the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the alkyne-functionalized thiazole.

Part 2: Application in Click Chemistry Reactions

Once functionalized, the ethyl 2-mercaptothiazole-5-carboxylate derivatives can be used in standard click chemistry protocols. The following are representative examples.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the alkyne-functionalized thiazole with an azide-containing molecule, for example, benzyl azide.

Causality: The Cu(I) catalyst is essential for this reaction, as it dramatically accelerates the rate of cycloaddition and controls the regioselectivity to yield the 1,4-disubstituted triazole.[2] Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄.

Diagram of the CuAAC Workflow

Caption: Workflow for the CuAAC reaction.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate | 1.0 | 227.30 | 227 mg |

| Benzyl Azide | 1.0 | 133.15 | 133 mg |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.05 | 249.69 | 12.5 mg |

| Sodium Ascorbate | 0.1 | 198.11 | 19.8 mg |

| tert-Butanol / Water (1:1) | - | - | 10 mL |

Procedure:

-

Dissolve ethyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate and benzyl azide in the t-butanol/water solvent mixture in a reaction vial.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change may be observed.

-

Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting triazole product by column chromatography.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for biological applications where the toxicity of copper is a concern.[9][10] It utilizes the azide-functionalized thiazole and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Causality: The high ring strain of the cyclooctyne (~18 kcal/mol) provides the driving force for the reaction, lowering the activation energy and allowing the cycloaddition to proceed rapidly at room temperature without a catalyst.[9]

Diagram of the SPAAC Workflow

Caption: Workflow for the copper-free SPAAC reaction.

| Reagent | Molar Eq. | Notes |

| Ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate | 1.0 - 1.2 | Can be used in slight excess. |

| DBCO-functionalized molecule (e.g., DBCO-PEG-amine) | 1.0 | The limiting reagent. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | - | Or other biocompatible solvent system. |

Procedure:

-

Dissolve the DBCO-functionalized molecule of interest in PBS buffer.

-

Prepare a stock solution of ethyl 2-(2-azidoethylthio)thiazole-5-carboxylate in a water-miscible solvent like DMSO.

-

Add the azide-thiazole solution to the solution of the DBCO-functionalized molecule. The final concentration of DMSO should ideally be kept below 5% to maintain biocompatibility.

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by techniques appropriate for the molecules being conjugated (e.g., LC-MS, SDS-PAGE if a protein is involved).

-

Upon completion, the resulting conjugate can be purified by methods suitable for the product, such as dialysis, size-exclusion chromatography, or HPLC.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate a robust and versatile strategy for integrating ethyl 2-mercaptothiazole-5-carboxylate into the powerful framework of click chemistry. By leveraging the reactivity of the 2-mercapto group, this valuable heterocyclic scaffold can be readily equipped with either an azide or an alkyne handle. This functionalization opens the door to its use in both copper-catalyzed and copper-free cycloaddition reactions, enabling the creation of novel conjugates for a wide array of applications, from drug discovery and prodrug activation to materials science and the labeling of biomolecules.[11] The stability of the thiazole ring under these reaction conditions, combined with the efficiency of click chemistry, provides a powerful tool for researchers and scientists.

References

- Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. Journal of Organic Chemistry, 71(17), 6697-6700.

- Waser, J., et al. (2013). A new method for clicking molecules together. ScienceDaily.

- Unknown. (n.d.). Synthesis and Reduction of Azides. Chemistry Archive.

- Wikipedia. (n.d.). Thiol-yne reaction.

- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of chemical research, 44(9), 666-676.

- Zheng, B., et al. (2019).

- Tamami, B., & Ghasemi, A. (2011). A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions. Journal of Applied Polymer Science, 122(3), 1953-1958.

- Yadav, J. S., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(60), 34261-34306.

- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.

- Lee, H., et al. (2015). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules.

- Ichinose, H., et al. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. Scientific Reports, 11(1), 1-10.

- Hanna, M. B., & Toste, F. D. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of organic chemistry, 82(19), 10427-10435.

- BenchChem. (2025). Introduction to alkyl azides in organic synthesis.

- Sletten, E. M., & Bertozzi, C. R. (2014). Bioorthogonal chemistry. eScholarship, University of California.

- MacMillan, D. W. C., et al. (2025).

- Bertozzi, C. R., et al. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of chemical research, 54(24), 4445-4458.

- Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.

- Finn, M. G., et al. (2025). Not So Bioorthogonal Chemistry. Chemical reviews.

- Encapsula NanoSciences. (n.d.). Modification of Antibodies, Proteins and Peptides with Azide (Click Chemistry).

- Kondo, T., et al. (2002). Ruthenium-Catalyzed S-Propargylation of Thiols Enables the Rapid Synthesis of Propargylic Sulfides. Journal of the American Chemical Society, 124(44), 12960-12961.

- Wang, Z., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(34), 7142-7146.

- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

- Atodiresei, I., et al. (2015). Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces. Beilstein journal of nanotechnology, 6, 1483-1493.

- Nguyen, K. N., Duus, F., & Luu, T. X. T. (2016). Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. Journal of Sulfur Chemistry, 37(3), 349-360.

- Botta, M., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096.

- van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition.

- Dotsenko, V. V., et al. (2016). Synthesis of 1,3‐thiazoles through base‐induced click reaction. Chemistry of Heterocyclic Compounds, 52(8), 585-586.

- Wang, C., et al. (2019). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.